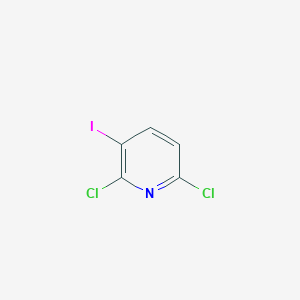

2,6-Dichloro-3-iodopyridine

描述

Significance and Research Context of Halogenated Pyridines

Halogenated pyridines are a class of organic compounds that hold a significant position in academic and industrial research. Their pyridine (B92270) core, a six-membered heterocyclic ring containing one nitrogen atom, when substituted with one or more halogen atoms, gives rise to a versatile scaffold for constructing complex molecules. eurekalert.org These compounds are crucial intermediates in the development of pharmaceuticals and agrochemicals, where the carbon-halogen bond allows for a variety of subsequent chemical transformations. alfa-chemistry.comnih.gov The regioselective introduction of halogens into the pyridine ring is a key strategy for expanding the diversity of molecular libraries and for conducting structure-activity relationship (SAR) studies. nih.govchemrxiv.org While methods for halogenating pyridines have existed for over a century, achieving high regioselectivity, particularly at the 3-position, remains a challenge, often requiring harsh conditions or specific directing groups. nih.govchemrxiv.orgnsf.gov

Overview of 2,6-Dichloro-3-iodopyridine as a Heterocyclic Compound

This compound is a polysubstituted heterocyclic compound featuring a pyridine ring with two chlorine atoms at the 2 and 6 positions and an iodine atom at the 3 position. chemimpex.com This specific arrangement of halogens makes it a particularly valuable building block in organic synthesis. chemimpex.com The differential reactivity of the carbon-iodine bond versus the carbon-chlorine bonds allows for selective, sequential chemical modifications, primarily through transition metal-catalyzed cross-coupling reactions. This attribute enables the controlled and predictable introduction of various functional groups onto the pyridine core. As a result, this compound serves as a key intermediate in the synthesis of a wide range of more complex and often biologically active molecules. chemimpex.com

Scope and Objectives of the Research Outline

The objective of this article is to provide a comprehensive overview of this compound from a chemical research perspective. It will cover the principal methods for its synthesis and the spectroscopic techniques used for its characterization. The article will then delve into its key chemical properties, with a particular focus on the reactivity of its halogen substituents. Furthermore, it will explore its applications as a versatile building block in organic synthesis, highlighting its utility in various cross-coupling reactions for the construction of complex molecular architectures. This text will adhere strictly to these topics to provide a focused and detailed scientific summary.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dichloro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCQIHCGMIPSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371076 | |

| Record name | 2,6-Dichloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148493-37-2 | |

| Record name | 2,6-Dichloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dichloro 3 Iodopyridine and Its Derivatives

Synthesis from Polychlorinated Pyridines

Polychlorinated pyridines serve as valuable starting materials for the synthesis of more complex derivatives. For instance, pentachloropyridine (B147404) can undergo site-selective Suzuki-Miyaura reactions to yield 2-aryl-3,4,5,6-tetrachloropyridines and 2,6-diaryl-3,4,5-trichloropyridines. researchgate.net While not directly leading to 2,6-dichloro-3-iodopyridine, this demonstrates the principle of selective functionalization of a polychlorinated pyridine (B92270) scaffold.

The synthesis of 2,6-dichloropyridine (B45657) itself can be achieved through the liquid-phase chlorination of pyridine or 2-chloropyridine (B119429) at elevated temperatures in the absence of a catalyst. google.comwikipedia.org This 2,6-dichloropyridine can then be a precursor for further functionalization, such as the introduction of an iodine atom at the 3-position.

Derivatization of Iodo- and Chloropyridines

The derivatization of existing iodo- and chloropyridines through cross-coupling reactions is a widely used strategy for the synthesis of functionalized pyridines. researchgate.net For example, palladium-catalyzed couplings of iodopyridines and chloropyridines with triarylbismuth reagents have been shown to produce arylpyridines in high yields. researchgate.net

A notable example of a precursor-based synthesis is the scalable, four-step synthesis of 2,6-dichloro-4-iodopyridine (B1314714). acs.orgacs.org This compound has been demonstrated to be a versatile intermediate for the synthesis of trisubstituted pyridines through stepwise elaboration. acs.orgacs.org Although this is an isomer of the target compound, the synthetic principles are highly relevant. The synthesis starts from chelidamic acid and proceeds through the formation of 2,6-dichloroisonicotinic acid, followed by a Curtius rearrangement and a Sandmeyer-type iodination. acs.org A similar strategy could potentially be adapted for the synthesis of this compound, likely starting from a different pyridine carboxylic acid precursor.

Utility of Oxazinones as Precursors for Functionalized Halopyridines

A novel and efficient approach to constructing highly substituted pyridine derivatives involves the use of 1,4-oxazinone precursors. nih.govnih.govwm.edu These heterocyclic compounds can undergo a tandem intermolecular cycloaddition/cycloreversion sequence with various reaction partners, such as alkynes, to yield polysubstituted pyridines. nih.govdigitellinc.com

The process begins with the synthesis of a 1,4-oxazinone derivative, which can be achieved through methods like the Staudinger reductive cyclization of functionalized vinyl azide (B81097) precursors. nih.gov The resulting oxazinone is then reacted with a terminal alkyne. This reaction proceeds via a [4+2] cycloaddition, forming a bicyclic intermediate. nih.govdigitellinc.com This intermediate is often unstable and spontaneously undergoes a retro-[4+2] cycloreversion, extruding a small molecule like carbon dioxide to afford the final substituted pyridine product. digitellinc.com

A key advantage of this methodology is the ability to control the substitution pattern of the resulting pyridine through the choice of substituents on both the oxazinone and the alkyne. For instance, using alkynes with propargyl oxygen substitution has been shown to provide good regioselectivity, leading to the formation of 2,4,6-substituted pyridines. nih.gov This method has been successfully applied to the synthesis of complex molecules, including an ErbB4 receptor inhibitor. nih.gov The reactivity of oxazinones allows for reactions under both normal and inverse-electron-demand conditions, making them versatile precursors for a wide array of pyridine derivatives. nih.gov

| Precursor | Reaction Type | Product | Ref. |

| 1,4-Oxazinone | Cycloaddition/Cycloreversion with Alkyne | Polysubstituted Pyridine | nih.govnih.gov |

| Functionalized Vinyl Azide | Staudinger Reductive Cyclization | 1,4-Oxazinone | nih.gov |

| Oxazinone & Alkenyl Isatin | Cycloaddition | Stable Bicycloadduct | digitellinc.com |

Advanced Synthetic Transformations Leading to this compound Analogues

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyridines, including derivatives of this compound. researchgate.netacs.orgyoutube.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netacs.org

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is widely used for the arylation of halopyridines. researchgate.netresearchgate.net For instance, 2,6-dichloro-4-iodopyridine can be selectively coupled with various arylboronic acids at the 4-position using a ligand-free PdCl2(PPh3)2 catalyst. researchgate.net The Heck reaction, involving the coupling of a halide with an alkene, and the Sonogashira reaction, which couples a halide with a terminal alkyne, also provide versatile routes to functionalized pyridines. researchgate.netrsc.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving the desired regioselectivity and yield. nih.govacs.org

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalopyridines is influenced by several factors, including the nature of the halogens, their positions on the pyridine ring, and the reaction conditions. nih.gov In general, for dihalopyridines containing different halogens, the order of reactivity is typically I > Br > Cl. nih.govnih.gov This allows for selective functionalization at the more reactive halogen site.

For dihalopyridines with identical halogens, such as 2,6-dichloropyridine, the electronic properties of the pyridine ring play a significant role. nih.gov Oxidative addition of the palladium catalyst is generally favored at the C2 and C6 positions due to the electron-deficient nature of these positions, which is influenced by the nitrogen atom. nih.gov However, the presence of other substituents on the ring can alter this preference. For example, in the Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine, the coupling occurs selectively at the sterically more hindered C2 position due to electronic effects. researchgate.net In some cases, ligand control can be used to direct the reaction to a specific position, as demonstrated by the C4-selective Suzuki coupling of 2,4-dichloropyridines using a Pd/IPr catalytic system. nih.gov

Halogenated pyridine C-nucleosides are valuable intermediates for the synthesis of diverse libraries of modified nucleosides. rsc.orgacs.orgresearchgate.net The differential reactivity of the halogen substituents allows for chemoselective functionalization through palladium-catalyzed cross-coupling reactions. rsc.org

For instance, 2-bromo-6-chloropyridine (B1266251) C-nucleosides can undergo Suzuki-Miyaura or Sonogashira couplings selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. rsc.org This sequential functionalization strategy enables the introduction of different substituents at the C2 and C6 positions of the pyridine ring. The Heck coupling of bromo-chloro-iodopyridines with glycals has also been used to prepare these key intermediates. rsc.org While palladium-catalyzed reactions often exhibit high chemoselectivity, nucleophilic aromatic substitution reactions on these substrates can be less selective, leading to mixtures of products. rsc.org

Lithiation and Subsequent Electrophilic Quenching

Lithiation followed by quenching with an electrophile is a powerful method for the functionalization of pyridines. researchgate.netumich.edu This approach involves the deprotonation of a C-H bond using a strong lithium base, such as lithium diisopropylamide (LDA) or an alkyllithium, to generate a lithiated intermediate. researchgate.netrsc.org This organolithium species can then react with a wide range of electrophiles to introduce various functional groups.

For example, 2,6-dichloropyridine can be regioselectively lithiated at the C3 position using LDA at low temperatures, and subsequent quenching with an electrophile like benzaldehyde (B42025) yields the corresponding 3-substituted product in high yield. rsc.org The choice of base, solvent, and temperature is critical for controlling the regioselectivity of the lithiation.

Ortho-directed metalation (DoM) is a specific type of lithiation where a directing group on the pyridine ring directs the deprotonation to an adjacent position. researchgate.netnih.gov Halogen atoms can act as directing groups, facilitating lithiation at the ortho position. researchgate.net

In some cases, the initially formed lithio species can undergo a "halogen dance" rearrangement, where the lithium and halogen atoms exchange positions. researchgate.netnih.gov This rearrangement often leads to a more thermodynamically stable intermediate. For instance, metalation of 2-chloro-3-iodopyridine (B15675) with LDA can initially lead to lithiation at the C4 position, followed by a halogen dance to form the more stable 4-lithio-3-iodopyridine derivative. researchgate.net This strategy has been employed in the synthesis of various polysubstituted pyridines and has been applied to the total synthesis of natural products. researchgate.net

Low Basicity of C-Li Bonds Flanked by Halogens

The generation of organolithium species from halogenated pyridines is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. However, the stability and reactivity of these intermediates are highly dependent on the substitution pattern of the pyridine ring. In the case of this compound, attempts to form a lithiated species at the C-4 position lead to a rapid rearrangement, a phenomenon driven by the electronic properties of the halogen substituents.

When this compound is treated with a strong, hindered base such as lithium diisopropylamide (LDA) at low temperatures, the expected initial reaction is the deprotonation at the C-4 position, which is the most acidic proton on the ring. This would form the 4-lithiated intermediate. However, this species is not stable and undergoes an instantaneous isomerization. The lithium and iodine atoms swap positions, a type of reaction often referred to as a "halogen dance."

The driving force for this rearrangement is the formation of a more stable organolithium species. A C-Li bond is significantly stabilized when it is positioned between two halogen atoms. This stabilization is attributed to the inductive electron-withdrawing effects of the flanking halogens, which increases the s-character of the carbon-lithium bond and reduces the basicity of the carbanionic carbon. In the rearranged product, the lithium atom is at the C-3 position, flanked by the two chlorine atoms at C-2 and C-6, while the iodine moves to the C-4 position. This results in the formation of 2,6-dichloro-4-iodo-3-lithiopyridine as the thermodynamically favored intermediate. This intermediate can then be trapped by an electrophile to yield a 4-iodo-3-substituted pyridine derivative. This halogen dance phenomenon serves as a key synthetic strategy for accessing specific substitution patterns that might be otherwise difficult to obtain. researchgate.net

Table 1: Halogen Dance Rearrangement of Lithiated Dihaloiodopyridines

| Starting Material | Reagent | Initial Intermediate (Kinetically Formed) | Final Intermediate (Thermodynamically Favored) | Driving Force |

|---|---|---|---|---|

| This compound | Lithium Diisopropylamide (LDA) | 2,6-Dichloro-4-lithiopyridine-3-iodide | 3-Lithio-2,6-dichloro-4-iodopyridine | Low basicity of C-Li bond flanked by two halogen atoms researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as halopyridines. The reactivity of halogens in SNAr reactions on the pyridine ring is highly dependent on their position relative to the nitrogen atom, which acts as an electron-withdrawing group, activating the ring for nucleophilic attack. The general order of reactivity for halogens on a pyridine ring is 4- > 2- > 3-. wuxibiology.com

In a molecule like this compound, the chlorine atoms at the 2- and 6-positions are activated towards substitution. The iodine at the 3-position is significantly less reactive in SNAr reactions. Therefore, nucleophiles will preferentially attack the C-2 and C-6 positions. The substitution can often be controlled to achieve mono- or di-substitution by tuning the reaction conditions, such as temperature, stoichiometry of the nucleophile, and reaction time.

For instance, in related dichloropyridines, selective mono-substitution can be achieved. The substitution of the first chlorine atom can influence the reactivity of the second. If a nucleophile with an electron-donating character, such as an amine, is introduced, it can deactivate the ring towards further substitution, facilitating the isolation of the mono-substituted product. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions with dichloropyridines to generate a diverse array of substituted pyridine derivatives. acs.org

Table 2: Regioselectivity in SNAr Reactions of Halopyridines

| Substrate Type | Reactive Positions | General Reactivity Order | Typical Nucleophiles | Reference |

|---|---|---|---|---|

| Chloropyridines | C-2, C-4 | 4-Cl > 2-Cl >> 3-Cl | Amines, Alkoxides, Thiolates | wuxibiology.com |

| 2,6-Dichloropyridines | C-2, C-6 | - | N-nucleophiles, O-nucleophiles | nih.govacs.org |

Reductive Homocoupling and Dimerization Strategies

The synthesis of bipyridines, which are crucial ligands in catalysis and building blocks for functional materials, can be achieved through the homocoupling of halopyridines. Reductive homocoupling reactions, typically catalyzed by transition metals like palladium or nickel, provide a direct route to symmetrically substituted bipyridines from halo-precursors. mdpi.com

For a substrate such as this compound, the different carbon-halogen bonds exhibit distinct reactivities in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)) than the carbon-chlorine bonds. This difference in reactivity allows for selective coupling at the C-3 position.

Under appropriate conditions, such as using a palladium catalyst in the presence of a reducing agent, this compound could undergo a homocoupling reaction to yield 3,3'-bis(2,6-dichloropyridine). Alternatively, a step-wise approach can be used where the iodine is first subjected to a different cross-coupling reaction (like Suzuki or Stille coupling) before a subsequent dimerization involving the chloro-substituents is attempted. Palladium-catalyzed homocoupling reactions of halopyridines have been reported to proceed effectively, sometimes even without the need for an external reducing agent, utilizing the solvent or other reaction components as the reductant. mdpi.com

Table 3: Examples of Palladium-Catalyzed Homocoupling of Halopyridines

| Substrate | Catalyst System | Solvent/Reductant | Product | Reference |

|---|---|---|---|---|

| 2-Iodopyridine | Pd(dba)₂, P(t-Bu)₂(o-biphenyl), (i-Pr)₂NEt | - | 2,2'-Bipyridyl | mdpi.com |

| Halopyridines | Pd(OAc)₂ | 1,4-Butanediol | Bipyridines | mdpi.com |

Reactivity and Reaction Mechanisms of 2,6 Dichloro 3 Iodopyridine

Mechanisms of Halogen Exchange and Functionalization

The functionalization of 2,6-dichloro-3-iodopyridine often proceeds through halogen exchange reactions, where one halogen atom is selectively replaced by another or a functional group. A common method involves the use of organometallic reagents, such as butyllithium (B86547), followed by quenching with an electrophile. For instance, treatment with butyllithium can lead to the formation of a lithiated intermediate, which can then be functionalized. sincerechemical.com

Acid-mediated nucleophilic halogen exchange presents another pathway. Heterocyclic chlorides, including those on a pyridine (B92270) ring, can be converted to their corresponding iodides using sodium iodide in an acidic medium. researchgate.net This method is advantageous as it avoids the use of transition metals and often proceeds with high regioselectivity. researchgate.net The positions activated for nucleophilic aromatic substitution are readily exchanged. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, are also pivotal in the functionalization of halopyridines like this compound. researchgate.net These reactions allow for the sequential and regioselective introduction of various substituents. researchgate.net

Regioselective Reactivity of Halogen Atoms

The presence of three halogen atoms on the pyridine ring of this compound introduces the challenge and opportunity of regioselective functionalization. The differential reactivity of the chlorine and iodine substituents, influenced by both electronic and steric factors, dictates the outcome of chemical transformations.

Differential Reactivity of Chlorine and Iodine Substituents

In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is generally more reactive than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the 3-position. For example, Sonogashira cross-coupling of a similar compound, 2,6-dichloro-4-iodopyridine (B1314714), with 1-heptyne (B1330384) selectively occurs at the iodo-substituted position. researchgate.net Similarly, in the synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides, cross-coupling reactions of 2-bromo-6-chloro-3-iodopyridine (B8250713) proceeded chemoselectively at the position of the bromine atom, which is more reactive than chlorine. rsc.org This principle of differential reactivity is a cornerstone for the stepwise elaboration of polysubstituted pyridines. acs.org

The following table summarizes the typical reactivity order of halogens in palladium-catalyzed cross-coupling reactions:

| Halogen | Relative Reactivity |

| I | Highest |

| Br | High |

| Cl | Moderate |

| F | Lowest |

Influence of Steric and Electronic Factors on Reactivity

Both steric and electronic factors significantly influence the regioselectivity of reactions involving this compound. The pyridine nitrogen atom has an activating effect on the 2- and 6-positions towards nucleophilic attack due to its ability to stabilize the transition state. benthambooks.com However, the steric hindrance imposed by the substituents at these positions can modulate this reactivity.

In the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, it was found that bulky substituents at the 3-position direct the regioselectivity towards the less sterically hindered 6-position. gu.se This regioselectivity showed a significant correlation with the Verloop steric parameter B1, indicating that steric bulk near the reaction center is a dominant factor. gu.se

Electron-withdrawing substituents on the pyridine ring generally enhance the reactivity towards nucleophilic aromatic substitution. benthambooks.com The presence of chlorine and iodine atoms in this compound makes the ring electron-deficient and thus more susceptible to nucleophilic attack. The relative reactivity at the halogen-bearing positions is a subject of intricate control. thieme-connect.com

Formation of Reactive Intermediates

The transformation of this compound often involves the generation of highly reactive intermediates, such as lithiated species and pyridynes. These intermediates are key to understanding the observed reaction pathways and product distributions.

Lithiated Intermediates and Isomerization Processes

Treatment of this compound with lithium diisopropylamide (LDA) leads to the formation of a 4-lithiated intermediate. researchgate.netepfl.ch However, this species is not stable and undergoes an instantaneous isomerization where the lithium and iodine atoms exchange positions. researchgate.netepfl.ch This rearrangement is driven by the thermodynamic stability gained when the C-Li bond is flanked by two neighboring halogen atoms. researchgate.net The resulting lithiated intermediate can then be trapped by various electrophiles to yield functionalized pyridines. researchgate.net

The formation and stability of lithiated intermediates are highly dependent on the reaction conditions, including the base used and the temperature. For instance, the lithiation of 3,5-dichloropyridine (B137275) occurs at the position flanked by the two halogen atoms. researchgate.net

Pyridyne Formation from Halochloropyridines

The deprotometalation of chloropyridines can be challenging as it can lead to the elimination of a metal halide to form a highly reactive pyridyne intermediate. researchgate.net This elimination is particularly facile at room temperature. researchgate.net While direct evidence for pyridyne formation specifically from this compound is not explicitly detailed in the provided context, the general reactivity pattern of halopyridines suggests that under certain conditions, such as treatment with strong bases, the formation of a dichloropyridyne is a plausible reaction pathway.

Applications of 2,6 Dichloro 3 Iodopyridine in Organic Synthesis

Building Block in Complex Molecule Synthesis

This compound serves as a foundational component for constructing intricate organic molecules, leveraging its pre-functionalized scaffold to build molecular diversity. chemimpex.com

2,6-Dichloro-3-iodopyridine is a key intermediate in the synthesis of a variety of biologically active molecules. chemimpex.com Researchers utilize it as a starting material in the development of novel pharmaceuticals and crop protection agents. chemimpex.com Its structure is particularly valuable in medicinal chemistry, where the pyridine (B92270) scaffold is a common feature in many therapeutic agents. chemimpex.comsmolecule.com The compound facilitates the creation of complex functionalized pyridines, which have been described in the development of GPR54 antagonists, a class of molecules with potential therapeutic applications. researchgate.net The unique halogen substitutions are recognized for their ability to enhance the biological activity of the final target molecules. chemimpex.com

The synthesis of polysubstituted pyridines is a central theme in modern organic chemistry due to their wide range of applications. researchgate.netrsc.org this compound is an excellent substrate for creating such compounds. The iodine atom can be selectively targeted in cross-coupling reactions like the Suzuki-Miyaura reaction, leaving the chlorine atoms untouched for subsequent transformations. researchgate.netresearchgate.net

Furthermore, directed ortho-metalation techniques can be employed. researchgate.net For instance, treatment with lithium diisopropylamide (LDA) at low temperatures can lead to the formation of a lithiated intermediate, which can then react with various electrophiles to introduce new substituents. researchgate.net This step-wise functionalization provides a controlled method for assembling highly substituted pyridine cores, which are crucial components in medicinal chemistry and materials science. chemimpex.comresearchgate.net

The strategic functionalization of iodopyridines is instrumental in the synthesis of more complex heterocyclic systems. Research has shown that specific iodopyridines, accessible through carefully controlled lithiation and rearrangement procedures, serve as key molecules in the assembly of fused polyaromatic alkaloids. researchgate.net This highlights the compound's utility not just for substitution, but for constructing the very framework of intricate natural product-like structures.

Role in Medicinal Chemistry Research

In the field of medicinal chemistry, this compound is valued as a versatile scaffold. chemimpex.comresearchgate.net Its structure allows for the introduction of diverse functional groups, which is a critical aspect of designing targeted therapies and exploring structure-activity relationships. chemimpex.com

This compound is explicitly identified as a key intermediate in the synthesis of pharmaceuticals, with a specific focus on the development of new antiviral and antibacterial agents. chemimpex.com The presence of halogen atoms on the pyridine ring is a known strategy for enhancing the biological efficacy of synthesized compounds. chemimpex.com

Beyond pharmaceuticals for human health, this compound is a precursor for compounds with broader antimicrobial properties. chemimpex.com It is also employed in the creation of agricultural chemicals, including herbicides. chemimpex.com The compound's ability to undergo various chemical transformations makes it a valuable asset in designing effective crop protection agents that can disrupt specific biochemical pathways in pathogens and weeds. chemimpex.com

Synthesis of Enzyme Inhibitors and Receptor Modulators

The scaffold of this compound is integral to the synthesis of novel compounds designed to interact with biological targets such as enzymes and receptors. Its utility lies in its capacity to undergo various coupling reactions to introduce diverse functionalities, thereby creating libraries of potential therapeutic agents.

Detailed research findings have demonstrated its role as a precursor in developing specific receptor modulators. For instance, this compound has been derivatized through Suzuki and Buchwald-Hartwig reactions to produce compounds aimed at studying the mGlu5 and P2Y12 receptors, which are significant targets in the development of treatments for conditions like gastroesophageal reflux disease and thrombosis. gu.se In a similar vein, though using a regioisomer, research into adenosine (B11128) A2A receptor modulators has employed 2,6-dichloro-4-iodopyridine (B1314714) as a starting material. acs.org The synthesis involved a selective Suzuki cross-coupling at the 4-position, followed by sequential nucleophilic aromatic substitution of the chloro groups, showcasing a synthetic strategy readily applicable to the 3-iodo isomer. acs.org Furthermore, lithiated 2,6-dichloropyridine (B45657) has been a key component in the synthesis of azaxanthene-derived selective glucocorticoid receptor (GR) modulators, which are promising candidates for anti-inflammatory therapies. researchgate.net

The development of enzyme inhibitors also benefits from halogenated pyridine precursors. While not involving the exact title compound, studies have shown that related structures like 3-bromopyridine (B30812) can be used to synthesize acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease. openmedicinalchemistryjournal.com Similarly, biaryl nitrile inhibitors of the PvdQ acylase, an enzyme essential for the virulence of Pseudomonas aeruginosa, have been synthesized by coupling halopyridines with benzyl (B1604629) acetonitriles. nih.gov These examples highlight the strategic importance of halogenated pyridines, including this compound, as foundational scaffolds in medicinal chemistry.

| Target Class | Specific Target/Molecule | Synthetic Role of Halogenated Pyridine | Application/Significance |

| Receptor Modulator | mGlu5 & P2Y12 Receptors | Starting material for derivatization via Suzuki and Buchwald-Hartwig reactions. gu.se | Development of treatments for GERD and thrombosis. gu.se |

| Receptor Modulator | Adenosine A2A Receptor | A regioisomer (2,6-dichloro-4-iodopyridine) used as a precursor for a partial agonist. acs.org | Structural and functional studies of G-protein coupled receptors. |

| Receptor Modulator | Glucocorticoid Receptor (GR) | Lithiated 2,6-dichloropyridine used to form the azaxanthene core of modulators. researchgate.net | Development of novel anti-inflammatory agents. researchgate.net |

| Enzyme Inhibitor | Acetylcholinesterase (AChE) | Related halopyridines (e.g., 3-bromopyridine) serve as precursors. openmedicinalchemistryjournal.com | Potential therapeutics for Alzheimer's disease. openmedicinalchemistryjournal.com |

| Enzyme Inhibitor | PvdQ Acylase | Halopyridines used in coupling reactions to create biaryl nitrile inhibitors. nih.gov | Potential antibacterial agents targeting P. aeruginosa virulence. nih.gov |

Applications in Agrochemical Research

This compound is a key intermediate in the creation of modern agrochemicals, where its structural features contribute to the biological activity required for crop protection. chemimpex.com

The compound is effectively employed in the synthesis of both herbicides and fungicides due to its ability to disrupt specific biochemical pathways in weeds and pathogenic fungi. chemimpex.com Its role as a chemical intermediate is highlighted in patent literature concerning herbicidal compounds. For example, the related compound 2,3-dichloro-5-iodopyridine (B1321507) is an intermediate in the preparation of 2-(4-(3-chloro-5-iodopyridyloxy)phenoxy)propionic acid derivatives, which exhibit herbicidal activity. google.com This underscores the utility of the dichloro-iodopyridine framework in building potent agrochemicals. The presence of multiple halogen atoms enhances the efficacy and modulates the properties of the final active ingredients designed for crop protection. chemimpex.com

Contributions to Materials Science

Beyond biological applications, this compound serves as a valuable component in the formulation of advanced materials, leveraging its chemical stability and reactivity. chemimpex.com

This pyridine derivative is utilized in the formulation of specialty polymers and coatings. chemimpex.com The incorporation of this compound into polymer structures can enhance properties such as durability and resistance to environmental degradation factors. chemimpex.com

The field of supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds, utilizes building blocks like this compound to construct complex and functional architectures. rsc.org Bipyridine units, which can be synthesized via the coupling of halopyridines, are extensively used as ligands in transition-metal coordination compounds. researchgate.net These resulting structures are foundational to the assembly of supramolecular and macromolecular devices. researchgate.net Research has demonstrated the synthesis of 5,5'-dialkyl-6,6'-dichloro-2,2'-bipyridines from related 3-substituted 2-chloro-6-iodopyridines using palladium-catalyzed coupling reactions. researchgate.net These bipyridine ligands are crucial tectons (building blocks) for creating larger, self-assembled structures like molecular hexagons through coordination-driven self-assembly. rsc.org The defined geometry and electronic properties of these pyridine-based units allow for the precise construction of nanoscalar devices. rsc.orgrsc.org

In a specialized application within synthetic chemistry, derivatives of 2,6-dichloropyridine have been used as diagnostic tools in research settings. gu.se For instance, during the synthesis of regioisomers from 3-substituted 2,6-dichloropyridines, Nuclear Overhauser Effect (NOE) spectroscopy was used as a diagnostic tool to definitively identify the 6-MP regioisomers by observing the interaction between specific protons. gu.se This application, while not a diagnostic tool in the medical sense, is critical for confirming chemical structures and ensuring the purity of compounds during the development of new molecules. chemimpex.com

Prediction of Vibrational Spectra and Force Fields

The vibrational properties of this compound can be accurately predicted using computational methods, primarily Density Functional Theory (DFT). This approach allows for the calculation of harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule. These theoretical predictions are crucial for interpreting experimental infrared (IR) and Raman spectra.

Research on analogous compounds, such as 4-amino-2,6-dichloropyridine (B16260) and other halogenated pyridines, has demonstrated that DFT calculations, particularly using the B3LYP functional with basis sets like 6-311+G(d,p), provide excellent agreement with experimental data. researchgate.netresearchgate.net For these molecules, a detailed interpretation of the IR and Raman spectra is achieved through normal coordinate analysis based on a scaled quantum mechanical force field. researchgate.net This process involves calculating the harmonic frequencies and then applying scaling factors to correct for anharmonicity and limitations in the theoretical model, resulting in simulated spectra that closely match experimental observations. researchgate.net

A force field, in this context, is a set of potential energy functions and parameters that describe the energy of the molecule as a function of its atomic coordinates. unipi.it It includes terms for bond stretching, angle bending, and torsional rotations. nih.gov Quantum mechanically derived force fields (QMD-FFs) are parameterized using high-level QM calculations, which can include geometry optimization and Hessian matrix calculations. unipi.itaip.org For halogenated compounds, specialized polarizable force fields, such as those based on the classical Drude oscillator model, have been developed to better account for the complex electronic effects of halogen atoms. nih.gov These force fields are essential for performing accurate molecular dynamics (MD) simulations to study the dynamic behavior of molecules like this compound in various environments. unipi.itnih.gov

To illustrate the typical accuracy of such predictions, the table below shows a comparison of calculated and experimental vibrational frequencies for a related dichlorinated pyridine derivative, 4-amino-2,6-dichloropyridine. A similar methodology would be applied to predict the vibrational spectrum of this compound.

Table 1: Comparison of Observed and Calculated Vibrational Frequencies (cm⁻¹) for 4-amino-2,6-dichloropyridine Data derived from studies on related dichloropyridine derivatives. researchgate.net

Investigation of Reaction Mechanisms and Energetics

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms and energetic landscapes of chemical reactions involving halogenated pyridines. d-nb.infonih.gov By mapping the potential energy surface, researchers can identify transition states, intermediates, and the corresponding activation energies, providing a detailed, step-by-step picture of the reaction pathway. nih.gov

For reactions involving iodinated aromatic compounds, such as the electrophilic iodination of a benzene (B151609) ring, DFT calculations can be used to compare different iodinating agents and reaction conditions. nih.gov Studies have optimized the structures of intermediate π- and σ-complexes and the transition states connecting them, allowing for the construction of free energy profiles that explain the reaction's feasibility and kinetics. nih.gov For instance, investigations into the synthesis of imidazo[1,2-a]pyridines have used DFT to unveil the mechanism of the Ortoleva-King reaction and to understand the formation of iodinated byproducts, revealing that the low energy barrier to this side reaction makes it difficult to prevent. d-nb.info

The energetics of a reaction, including the reaction free energy and activation energy, can be significantly influenced by the solvent. diva-portal.org Computational models like the Polarizable Continuum Model (PCM) are used to simulate solvent effects and provide more realistic energy profiles. nih.govdiva-portal.org For this compound, such studies would be critical for predicting its reactivity in various synthetic applications, such as cross-coupling reactions or nucleophilic substitutions. For example, DFT calculations have been employed to explore the endo-selectivity of Diels-Alder reactions promoted by pyridines, showing that hydrogen bonding interactions with the pyridine catalyst are a key factor. rsc.org These insights are crucial for designing more efficient synthetic routes. rsc.org

Halogen Bonding Interactions and Electrostatic Potentials

The iodine atom on the this compound ring is capable of forming a specific and directional non-covalent interaction known as a halogen bond (XB). acs.org This interaction occurs between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic region (a Lewis base) on another molecule. acs.orgacs.org The strength of this interaction depends on the polarizability of the halogen (I > Br > Cl) and the electron-withdrawing nature of the substituents on the ring. acs.org The two chlorine atoms on the pyridine ring increase the electrophilicity of the iodine's σ-hole, making this compound a potent halogen bond donor.

Molecular Electrostatic Potential (MEP) maps are a key computational tool for visualizing and quantifying the electronic properties that drive halogen bonding. nih.govresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with blue regions indicating positive electrostatic potential (electrophilic sites) and red regions indicating negative potential (nucleophilic sites). researchgate.net For halogenated aromatics, a region of positive potential (the σ-hole) is typically found along the axis of the C-I bond, opposite to the covalent bond. acs.org The magnitude of this positive potential, VS,max, correlates well with the strength of the halogen bond. acs.org

In substituted pyridines, the nitrogen atom typically presents a region of negative electrostatic potential, making it a potential hydrogen bond or halogen bond acceptor. nih.govnih.gov However, the substituents significantly modulate the MEP. nih.govbas.bg For this compound, the MEP would show a highly positive region on the iodine atom, making it a primary site for interaction with nucleophiles, and a negative region around the nitrogen atom. acs.orgresearchgate.net Understanding these electrostatic features is crucial for predicting the compound's role in supramolecular chemistry and its binding affinity in biological systems. acs.org For example, studies on iodopyridine derivatives show they can exhibit a donor-acceptor motif, with the iodine acting as the XB donor and the pyridine nitrogen as an acceptor. acs.org Computational studies have also shown that cooperative catalysis involving both halogen bond and hydrogen bond donors can enhance catalytic activity in certain reactions. chemrxiv.org

Table 2: Chemical Compounds Mentioned

Conclusion

Summary of Key Findings

2,6-Dichloro-3-iodopyridine is a strategically important heterocyclic compound in organic synthesis. Its key value stems from the differential reactivity of its halogen substituents, with the carbon-iodine bond at the 3-position being significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds at the 2- and 6-positions. This chemoselectivity allows for a modular and regiocontrolled approach to the synthesis of complex, polysubstituted pyridines. The compound serves as a versatile platform for introducing a wide variety of functional groups through sequential Suzuki, Sonogashira, Stille, and other coupling reactions, making it an essential building block for constructing novel molecules for pharmaceutical and materials science research.

Future Outlook

The utility of this compound and related polyhalogenated pyridines is likely to continue expanding. As the demand for novel and structurally diverse molecular entities grows in drug discovery and materials science, the importance of versatile and strategically functionalized building blocks will increase. Future research may focus on developing even more selective catalytic systems to further exploit the reactivity differences of the halogen atoms. Additionally, the application of this compound in the synthesis of new classes of functional materials, ligands for catalysis, and complex biologically active agents represents a promising avenue for continued investigation.

Environmental and Toxicological Considerations in Research

Degradation Pathways and Environmental Fate (e.g., in Aquatic Systems)

Detailed environmental fate and degradation pathway studies specifically for 2,6-dichloro-3-iodopyridine are not extensively documented in publicly available literature. However, its chemical properties provide insight into its likely behavior in the environment. The compound is noted as being slightly soluble in water and sensitive to light fishersci.se.

This light sensitivity suggests that photodegradation could be a significant degradation pathway, particularly in aquatic systems exposed to sunlight fishersci.se. Studies on related halopyridines, such as 2-chloropyridine (B119429), support this hypothesis. Research on 2-chloropyridine has shown that it undergoes photodegradation in aqueous solutions, breaking down into various intermediate products researchgate.net. The genotoxicity of the solution during this process was found to fluctuate, indicating the formation and subsequent degradation of potentially hazardous intermediates researchgate.net. Given the structural similarities, it is plausible that this compound would follow a similar photodegradation route. The presence of both chlorine and iodine atoms suggests that dehalogenation would be a key step in its breakdown. However, the specific degradation products and their environmental persistence remain an area for further investigation.

Implications for Research Safety and Handling

The toxicological profile of this compound mandates strict safety and handling procedures in a research setting. It is classified as a hazardous substance, and its handling requires significant precautions to prevent exposure nih.govsigmaaldrich.com. The compound is designated for research use only bldpharm.comscbt.com.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards. It is acutely toxic if swallowed, causes skin irritation, can result in serious eye damage, and may lead to respiratory irritation nih.govsigmaaldrich.com. The primary target organ for toxicity is the respiratory system sigmaaldrich.com.

GHS Hazard Classification for this compound

| Hazard Class and Category | Hazard Statement Code | Description | Signal Word | Source |

|---|---|---|---|---|

| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed | Danger | nih.govsigmaaldrich.com |

| Skin Irritation (Category 2) | H315 | Causes skin irritation | ||

| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage | ||

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation |

Due to these hazards, rigorous safety protocols are essential. All work with this compound should be conducted in a certified fume hood to mitigate the risk of inhaling fumes postapplescientific.com. Personal protective equipment (PPE) is non-negotiable and must include chemical splash goggles, a lab coat, and gloves made of resistant material like nitrile postapplescientific.compostapplescientific.com. Standard laboratory practices, such as prohibiting eating and drinking in the work area, are critical to prevent accidental ingestion postapplescientific.com.

Recommended Safety, Handling, and Storage

| Guideline | Recommendation | Source |

|---|---|---|

| Engineering Controls | Work in a well-ventilated area, preferably a certified chemical fume hood. | postapplescientific.compostapplescientific.com |

| Personal Protective Equipment (PPE) | Wear chemical splash goggles, nitrile gloves, and a protective lab coat. | postapplescientific.compostapplescientific.com |

| Precautionary Statements (P-codes) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | sigmaaldrich.com |

| Storage Conditions | Store in a cool, dry, dark place at 2-8°C under an inert atmosphere. Keep away from oxidizing agents and sources of ignition. | fishersci.sesigmaaldrich.combldpharm.compostapplescientific.com |

| Spill Management | Have appropriate spill kits with absorbent materials (e.g., sand, vermiculite) readily available. | postapplescientific.com |

Toxicological Profiles and Mechanistic Studies in Research Models

While comprehensive mechanistic toxicological studies on this compound in specific research models are not widely published, its toxicological profile can be inferred from hazard classifications submitted to regulatory bodies like the European Chemicals Agency (ECHA) nih.gov. These classifications are based on data from toxicological assessments.

The key toxicological endpoints identified are:

Acute Oral Toxicity (Category 3): This indicates that the substance can cause significant toxic effects following a single oral dose nih.gov.

Skin Irritation (Category 2): The compound is capable of causing reversible inflammatory changes to the skin upon contact nih.gov.

Serious Eye Damage (Category 1): This is a significant hazard, implying that contact can cause irreversible damage to the eye nih.gov.

Specific Target Organ Toxicity (STOT SE 3): It is recognized as an irritant to the respiratory tract, potentially causing inflammation and functional impairment after a single exposure nih.govsigmaaldrich.com.

Further research into the genotoxic potential of the compound and its byproducts is warranted. Studies on the related compound 2-chloropyridine have shown that its photodegradation intermediates can exhibit genotoxicity in human lymphocytes researchgate.net. This suggests that in toxicological studies, it is crucial to consider not only the parent compound but also its potential degradation products, which may form during experiments or upon environmental release. A complete understanding of the toxic mechanisms of this compound at the cellular and molecular level would require further dedicated research in appropriate in vitro and in vivo models.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2,6-Dichloro-3-iodopyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation or iodination of dichloropyridine precursors. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can improve regioselectivity and reduce byproducts compared to conventional heating . Characterization via H/C NMR and LC-MS is critical to confirm purity and structure, as residual halides or incomplete substitution can skew analytical results .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- NMR : H NMR should show absence of aromatic protons at positions 3 and 5 (iodo and chloro substitution). C NMR confirms carbon-halogen coupling patterns .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 288.84 for CHClIN) .

- X-ray Crystallography : Resolves bond angles and confirms halogen positioning in the crystal lattice, though this requires high-purity crystals .

Q. What stability considerations are critical when handling this compound under laboratory conditions?

- Methodological Answer : The compound is light- and moisture-sensitive. Store under inert gas (N/Ar) at −20°C in amber vials. Degradation products (e.g., dehalogenated pyridines) can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted derivatization?

- Methodological Answer : The iodo group at position 3 is more reactive toward cross-coupling (e.g., Suzuki-Miyaura) due to lower bond dissociation energy vs. chloro groups. Use Pd(PPh)/AsPh catalysts in THF/EtOH (80°C) to retain chloro substituents while replacing iodine with aryl/alkyl groups . Kinetic studies (e.g., in situ IR) can optimize reaction timelines and minimize overfunctionalization .

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Contradictions often arise from solvent polarity and nucleophile strength. For example, in DMSO, the iodo group undergoes SNAr with strong nucleophiles (e.g., NaN), while in non-polar solvents (toluene), radical pathways dominate. DFT calculations (e.g., Gaussian 16) can model transition states and predict dominant pathways .

Q. How do steric and electronic effects influence the compound’s utility in metal-organic frameworks (MOFs) or catalytic systems?

- Methodological Answer : The electron-withdrawing chloro and iodo groups enhance Lewis acidity at the pyridine nitrogen, making it a ligand for transition metals (e.g., Pd, Cu). XPS and cyclic voltammetry can assess metal-binding affinity and redox behavior. For MOFs, BET surface area analysis post-synthesis quantifies porosity changes due to ligand integration .

Research Design & Data Analysis

Q. What frameworks (e.g., FINER criteria) are effective for formulating hypothesis-driven studies on this compound?

- Methodological Answer : Apply the FINER framework:

- Feasible : Prioritize reactions with <5 synthetic steps (e.g., one-pot iodination).

- Novel : Explore understudied applications (e.g., photoredox catalysis).

- Relevant : Align with trends in halogenated heterocycles for medicinal chemistry .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Cross-validate using orthogonal methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。